(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Description
Scientific Research Applications
Benzothiazole Derivatives and Antioxidative Activities
Benzothiazole derivatives have been studied for their antioxidative activities. For instance, Hua Erbin (2013) investigated the effects of benzothiazole derivatives on antioxidating activities in high-fat-fed mice. The study found that these compounds could enhance antioxidative enzyme levels, such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels, indicating improved antioxidative activities in treated mice Hua Erbin, 2013.
Thiazole Metabolites and Toxicity
Thiazoles can undergo metabolic transformations leading to potentially toxic metabolites. Mizutani, Yoshida, and Kawazoe (1994) explored the metabolism of nephro- or hepatotoxic thiazoles in mice, identifying thioamide and alpha-dicarbonyl fragments as metabolites. This study highlights the metabolic pathways and potential toxicity associated with thiazole compounds Mizutani, Yoshida, & Kawazoe, 1994.
4-Thiazolidinone Derivatives and Pharmacological Evaluation
4-Thiazolidinone derivatives have been evaluated for their pharmacological properties. Faizi et al. (2017) synthesized and tested a series of these derivatives as anticonvulsant agents, revealing that certain compounds exhibited significant activity in anticonvulsant tests. This research contributes to understanding the therapeutic potential of thiazolidinone derivatives in neurological disorders Faizi et al., 2017.
Nitrobenzamide Derivatives and Tumoricidal Action
Nitrobenzamide derivatives have been investigated for their tumoricidal activities. Mendeleyev et al. (1995) synthesized a C-nitroso prodrug, 4-iodo-3-nitrobenzamide, and tested its action on various tumor cells. The study found that the prodrug could be reduced by tumor cells to a nitroso derivative, effectively inducing cell death, suggesting potential chemotherapeutic applications Mendeleyev et al., 1995.
properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-8-12(28(2,25)26)11-16(15)27-18(20)19-17(22)13-6-4-5-7-14(13)21(23)24/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORNXHJPQYWGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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